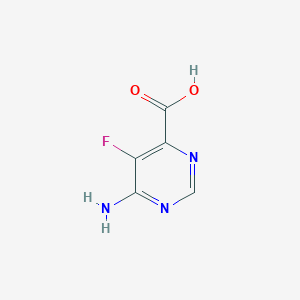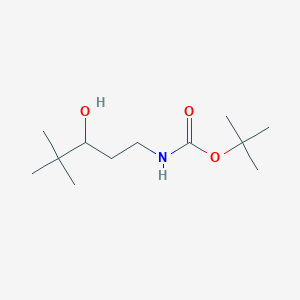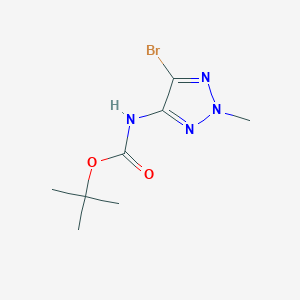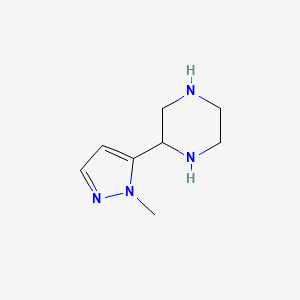
2-(Tributylstannyl)-5-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Tributylstannyl)-5-(trifluoromethyl)pyrimidine is an organotin compound that features a trifluoromethyl group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tributylstannyl)-5-(trifluoromethyl)pyrimidine typically involves the stannylation of a pyrimidine derivative. One common method includes the reaction of 5-(trifluoromethyl)pyrimidine with tributyltin chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(Tributylstannyl)-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The stannyl group can be replaced by other substituents through reactions with electrophiles.
Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler derivatives.
Common Reagents and Conditions
Electrophiles: Used in substitution reactions to replace the stannyl group.
Palladium Catalysts: Employed in Stille coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Stille coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted pyrimidines.
Aplicaciones Científicas De Investigación
2-(Tributylstannyl)-5-(trifluoromethyl)pyrimidine has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Agrochemicals: Used in the synthesis of compounds with herbicidal or pesticidal properties.
Materials Science: Employed in the development of new materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 2-(Tributylstannyl)-5-(trifluoromethyl)pyrimidine involves its reactivity with various reagents. In Stille coupling reactions, the stannyl group acts as a nucleophile, reacting with electrophilic palladium intermediates to form carbon-carbon bonds. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the resulting compounds, making them valuable in pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
2-(Tributylstannyl)pyrimidine: Similar structure but lacks the trifluoromethyl group.
5-(Trifluoromethyl)pyrimidine: Lacks the stannyl group but contains the trifluoromethyl group.
2-(Tributylstannyl)-4-(trifluoromethyl)pyrimidine: Similar structure with the trifluoromethyl group at a different position.
Uniqueness
2-(Tributylstannyl)-5-(trifluoromethyl)pyrimidine is unique due to the presence of both the stannyl and trifluoromethyl groups, which confer distinct reactivity and properties. The combination of these groups makes it a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Propiedades
Fórmula molecular |
C17H29F3N2Sn |
|---|---|
Peso molecular |
437.1 g/mol |
Nombre IUPAC |
tributyl-[5-(trifluoromethyl)pyrimidin-2-yl]stannane |
InChI |
InChI=1S/C5H2F3N2.3C4H9.Sn/c6-5(7,8)4-1-9-3-10-2-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; |
Clave InChI |
BGXYOEJNFCJRGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=N1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-Oxabicyclo[3.3.1]nonan-2-one](/img/structure/B13512599.png)
amine hydrochloride](/img/structure/B13512604.png)


![{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13512642.png)
![[(5-Aminohexyl)carbamoyl]formicacidhydrochloride](/img/structure/B13512651.png)






